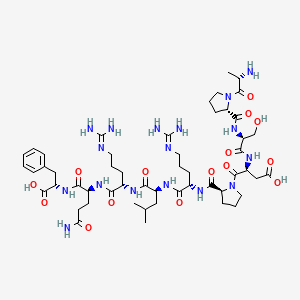
ペカジン
概要
説明
科学的研究の応用
Pecazine has been a subject of interest in various scientific research fields:
作用機序
ペカジンは、主に強力な副交感神経抑制作用と抗コリン作用によって効果を発揮します . それは、特定の神経伝達物質受容体を阻害することにより、中枢神経系に作用し、鎮静効果をもたらします。 さらに、ペカジンは、それぞれ免疫応答と骨代謝に関与するMALT1とRANKLを阻害することが分かっています .
類似化合物の比較
ペカジンは、クロルプロマジンなどの他のフェノチアジン誘導体と構造的に関連しています。
生化学分析
Biochemical Properties
Pecazine is a phenazine derivative, a large group of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria . Phenazines, including Pecazine, serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival .
Cellular Effects
It is known that phenazines, including Pecazine, have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They can influence growth and elicit induced systemic resistance .
Molecular Mechanism
Phenazines, including Pecazine, are known to bind to various biomolecules and exert their effects at the molecular level . They can inhibit or activate enzymes, change gene expression, and have binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that phenazines, including Pecazine, can have long-term effects on cellular function
Dosage Effects in Animal Models
A study on a related compound, meclizine, showed that it increased longitudinal bone length in a dose-dependent manner in a mouse model of achondroplasia
Metabolic Pathways
Phenazines, including Pecazine, are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Phenazines, including Pecazine, are known to be transported and distributed within bacterial cells
Subcellular Localization
Phenazines, including Pecazine, are known to be localized in various subcellular compartments in bacterial cells
準備方法
ペカジンは、さまざまな合成経路を経て合成することができます。 一般的な方法の1つは、フェノチアジンを1-メチルピペリジンと特定の条件下で反応させ、ペカジンを得る方法です . この反応には通常、触媒が必要で、高い収率と純度を確保するために、制御された温度と圧力下で行われます。 工業生産方法は、通常、同様の反応条件を使用して大規模合成を行いますが、効率性と費用対効果を最適化しています .
化学反応解析
ペカジンは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ペカジンは、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: ペカジンの還元は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元されたフェノチアジン誘導体の生成につながります.
置換: ペカジンは、特に求核置換反応を起こすことができ、適切な条件下で、フェノチアジン環がさまざまな求核剤で置換されます.
科学研究における用途
ペカジンは、さまざまな科学研究分野で関心の対象となっています。
化学反応の分析
類似化合物との比較
Pecazine is structurally related to other phenothiazine derivatives, such as:
Chlorpromazine: Similar in its neuroleptic effects but with a different side effect profile, including higher sedation and risk of extrapyramidal symptoms.
Promethazine: Known for its antihistamine and antiemetic properties, promethazine is structurally similar but lacks significant antipsychotic activity.
Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic, with a different efficacy and side effect profile compared to pecazine.
Pecazine’s uniqueness lies in its potent parasympatholytic and anticholinergic effects, which differentiate it from other phenothiazine derivatives .
特性
IUPAC Name |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHCDHNUZWWAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2975-36-2 (mono-hydrochloride) | |
| Record name | Pecazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046177 | |
| Record name | Pecazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-89-9 | |
| Record name | 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pecazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pecazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pecazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PECAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH34873A38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



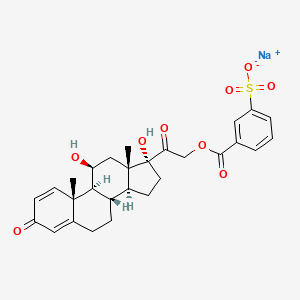
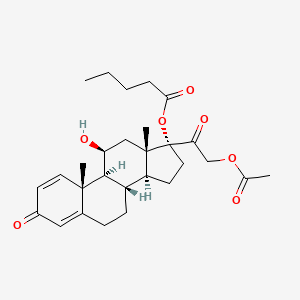
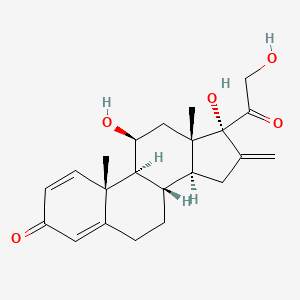


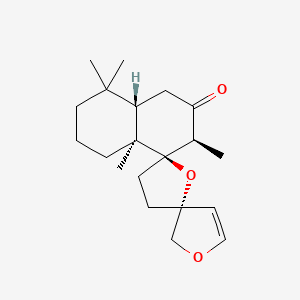
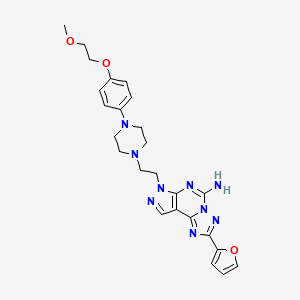

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
